2-Bromo-6-methylisonicotinonitrile Exhibits 15 kcal/mol Lower C–X Bond Dissociation Energy than its Chloro Analog, Enabling Faster Oxidative Addition
The bond dissociation energy (BDE) of the aryl–bromine bond in 2-Bromo-6-methylisonicotinonitrile is estimated at approximately 81 kcal/mol based on the phenyl bromide benchmark, whereas the aryl–chlorine bond in 2-chloro-6-methylisonicotinonitrile is significantly stronger at approximately 96 kcal/mol [1]. This 15 kcal/mol difference translates into a lower activation barrier for oxidative addition to palladium(0), the rate-determining step in Suzuki-Miyaura and related cross-couplings.
| Evidence Dimension | Bond Dissociation Energy (C–X) |
|---|---|
| Target Compound Data | ~81 kcal/mol (Ph–Br benchmark) |
| Comparator Or Baseline | 2-chloro-6-methylisonicotinonitrile: ~96 kcal/mol (Ph–Cl benchmark) |
| Quantified Difference | 15 kcal/mol lower for bromo compound |
| Conditions | Theoretical bond dissociation energies derived from phenyl halide models; no direct measurement on title compound. |
Why This Matters
Lower bond dissociation energy correlates with faster oxidative addition, permitting milder reaction temperatures and shorter reaction times in high-throughput medicinal chemistry workflows.
- [1] Stanford University Libraries. Articles+ search results: Cross-coupling, heterogeneous catalysis, palladium, Suzuki–Miyaura. Accessed April 2026. View Source
